molecular formula C10H12BrNO B2767294 (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol CAS No. 2095396-81-7

(2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol

Cat. No. B2767294
CAS RN: 2095396-81-7
M. Wt: 242.116
InChI Key: OZIKCIQMGZHCET-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral compound that belongs to the class of pyrrolidines, which are commonly used in the synthesis of various drugs and bioactive molecules.

Scientific Research Applications

Stereochemistry and Pharmacological Profile

Stereochemistry plays a pivotal role in the pharmacological efficacy of compounds. Research on enantiomerically pure pyrrolidine derivatives, akin to (2R,3R)-2-(4-Bromophenyl)pyrrolidin-3-ol, has demonstrated their potential in enhancing pharmacological profiles. The stereochemistry of phenylpiracetam and its methyl derivative highlights the influence of molecular configuration on biological properties. These studies underline the necessity of selecting the most effective stereoisomer for drug development, emphasizing the direct relationship between stereochemistry and biological activity (Veinberg et al., 2015).

Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, a core element of this compound, is widely recognized for its versatility in medicinal chemistry. It allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and contributes significantly to the stereochemistry of molecules. This review on pyrrolidine in drug discovery highlights its widespread use in developing treatments for various human diseases, underscoring the structural and steric factors influencing biological activity (Li Petri et al., 2021).

Impact on Kinase Inhibitors

Kinase inhibitors represent a significant area of interest in drug discovery, with pyrrolidine and its derivatives playing crucial roles. The pyrazolo[3,4-b]pyridine review, for instance, demonstrates the scaffold's versatility in interacting with kinases through multiple binding modes. This adaptability has led to the inclusion of pyrrolidine derivatives in numerous patents and research articles, targeting a broad range of kinase-related diseases (Wenglowsky, 2013).

Pyrrole-Based Compounds and Target Selectivity

Pyrrole, a motif closely related to pyrrolidine, has been extensively investigated for its pharmaceutical potential. Pyrrole-based compounds, including those incorporating the pyrrolidine structure, have demonstrated significant anticancer, antimicrobial, and antiviral activities. The identification of specific targets responsible for their biological activities highlights the crucial role of the pyrrole nucleus in drug design, reinforcing the importance of N-heterocyclic motifs in developing new therapeutic agents (Li Petri et al., 2020).

properties

IUPAC Name

(2R,3R)-2-(4-bromophenyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIKCIQMGZHCET-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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